N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034534-34-2
VCID: VC4293122
InChI: InChI=1S/C14H15N3O3/c18-13-4-3-12(10-1-2-10)16-17(13)7-6-15-14(19)11-5-8-20-9-11/h3-5,8-10H,1-2,6-7H2,(H,15,19)
SMILES: C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=COC=C3
Molecular Formula: C14H15N3O3
Molecular Weight: 273.292

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide

CAS No.: 2034534-34-2

Cat. No.: VC4293122

Molecular Formula: C14H15N3O3

Molecular Weight: 273.292

* For research use only. Not for human or veterinary use.

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide - 2034534-34-2

Specification

CAS No. 2034534-34-2
Molecular Formula C14H15N3O3
Molecular Weight 273.292
IUPAC Name N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]furan-3-carboxamide
Standard InChI InChI=1S/C14H15N3O3/c18-13-4-3-12(10-1-2-10)16-17(13)7-6-15-14(19)11-5-8-20-9-11/h3-5,8-10H,1-2,6-7H2,(H,15,19)
Standard InChI Key CTMMXQGAQCAGLU-UHFFFAOYSA-N
SMILES C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=COC=C3

Introduction

N-(2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide is a synthetic compound that combines a pyridazinone core with a furan-based carboxamide group. Compounds containing pyridazinone scaffolds are widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the structural characteristics, synthesis, and potential applications of this compound based on available research.

Structural Characteristics

The molecular structure of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide is defined by:

  • Core Elements:

    • A cyclopropyl-substituted pyridazinone ring (known for its bioactive properties).

    • A furan ring attached via an ethyl linker to the pyridazinone scaffold.

    • An amide functional group connecting the furan and pyridazinone moieties.

This combination of heterocyclic rings enhances the compound's potential for biological activity by providing multiple interaction sites for binding to biomolecular targets.

Key Physicochemical Properties:

PropertyValue
Molecular FormulaC13H13N3O3
Molecular Weight~259.26 g/mol
Functional GroupsAmide, ketone, heterocycles
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, ethanol).

Synthesis Pathway

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide typically involves:

  • Formation of the Pyridazinone Core:

    • Starting from hydrazine derivatives and appropriate cyclopropyl ketones under acidic or basic conditions to form the 6-oxopyridazinone ring.

  • Functionalization with Ethyl Linker:

    • Alkylation of the pyridazinone nitrogen with a bromoethyl derivative to introduce the ethyl chain.

  • Coupling with Furan Carboxylic Acid:

    • Using coupling agents like EDCI or DCC to attach the furan carboxylic acid to the ethylamine group via amide bond formation.

Biological Activities and Applications

Pyridazinones and related derivatives have demonstrated diverse biological activities:

  • Anti-inflammatory Potential:

    • Pyridazinones are known inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators in inflammatory pathways.

  • Anticancer Properties:

    • The presence of both pyridazinone and furan moieties suggests potential as kinase inhibitors or DNA-intercalating agents, which could disrupt cancer cell proliferation.

  • Antimicrobial Activity:

    • Compounds with similar structures have shown activity against bacterial and fungal strains due to their ability to interfere with microbial enzyme systems.

  • Molecular Docking Studies:

    • Computational studies could reveal strong binding affinities to protein targets such as receptor tyrosine kinases or nuclear receptors, making this compound a candidate for further drug development.

Analytical Characterization

To confirm the identity and purity of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide, several analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Signals corresponding to protons in cyclopropyl, furan, and amide groups.

    • 13C^{13}C-NMR: Carbon signals for ketone, amide, and aromatic carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak at ~259 m/z confirms molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for C=O (amide/ketone), C-N stretches, and aromatic C-H vibrations.

  • X-Ray Crystallography:

    • Provides detailed insights into bond lengths, angles, and three-dimensional molecular geometry.

Comparative Analysis with Related Compounds

To contextualize its significance, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide can be compared to structurally similar compounds:

Compound NameActivityStructural Features
Ethyl 5-amino-pyridazine derivatives AntimicrobialPyridazine core with amino group
N-[2-(4-Bromophenyl)-thiazolidin-pyridine] AnticancerThiazolidine-pyridine scaffold
Pyrimidin-benzoyl hydrazine derivatives RXRα antagonist (anticancer)Benzoyl-pyrimidine core

Future Perspectives

The unique combination of heterocycles in N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide makes it a promising lead compound for drug discovery programs targeting inflammation, cancer, or microbial infections. Further studies should focus on:

  • In-depth pharmacokinetic profiling.

  • High-throughput screening against diverse biological targets.

  • Structural modifications to enhance potency and selectivity.

This comprehensive analysis highlights the potential of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-3-carboxamide as a versatile scaffold for medicinal chemistry applications.

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